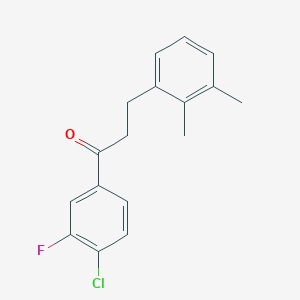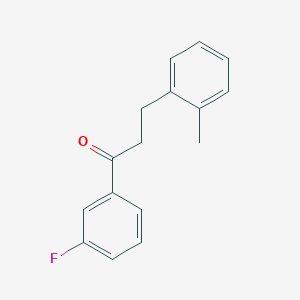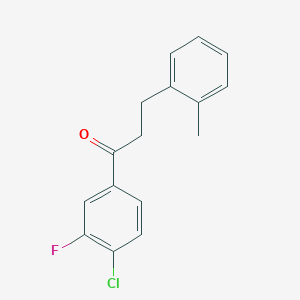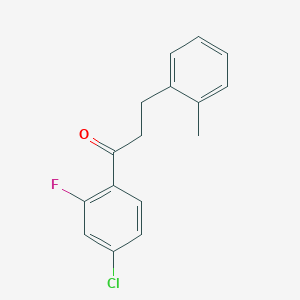
4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone, also known as 4-Cl-DMPF-FPP, is an organic compound with a molecular formula of C14H13ClFNO. It is a synthetic compound that has been used in scientific research for a variety of purposes. This compound has a wide range of applications in fields such as medicinal chemistry, organic synthesis, and material science. In
科学的研究の応用
Fluorescent Chemosensors Based on Derivatives
Development of Chemosensors : 4-Methyl-2,6-diformylphenol (DFP) derivatives are utilized in creating chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, offering a vast potential for modulating sensing selectivity and sensitivity in detecting and measuring chemical substances in various environments (Roy, 2021).
Environmental and Ecotoxicity Reviews
Environmental Impact and Ecotoxicity : Studies have explored the environmental fate and ecotoxicity of alkylphenol ethoxylates and their degradation products, including chlorophenols and chlorinated hydrocarbons. These substances are known for their persistence in the environment and potential endocrine-disrupting effects, highlighting the importance of understanding their environmental behavior and impacts on both human health and wildlife (Ying, Williams, & Kookana, 2002).
Pharmacological Effects and Mechanisms
Pharmacological and Therapeutic Roles : Chlorogenic Acid (CGA) is a phenolic compound with various biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. Such compounds are of interest for their potential in treating metabolic disorders and their role in modulating lipid and glucose metabolism (Naveed et al., 2018).
Selective Organic Synthesis
Catalysis in Organic Synthesis : Metal cation-exchanged clays have been researched for their role as catalysts in organic synthesis processes, such as Friedel-Crafts alkylation and aromatic alkylation. These studies contribute to the development of more efficient and selective synthesis methods for organic compounds (Tateiwa & Uemura, 1997).
Autophagy Modulation and Health Implications
Autophagy Modulation : Research into bisphenol A (BPA) and its impact on autophagy reveals complex interactions affecting cellular processes. Understanding the role of such compounds in autophagy modulation could have significant implications for treating diseases and guiding drug discovery efforts (Sirasanagandla et al., 2022).
作用機序
The mechanism of action of this compound would depend on its application. For instance, if used as a pharmaceutical, the compound’s mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information on the intended use or biological activity of this compound, it’s challenging to predict its mechanism of action .
将来の方向性
特性
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHUUGRSQHMQFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644638 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898792-92-2 |
Source


|
| Record name | 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(2,3-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)




![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)
![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)





